Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate
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Overview
Description
Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group. Specific reagents and catalysts, such as N,N-dimethylmethylene ammonium chloride in acetic acid, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to enhance reaction rates. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxopyrido[2,3-d]pyrimidine-6-carboxylate
- 8-Ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine
Uniqueness
Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and ethyl groups.
Properties
CAS No. |
65269-20-7 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
ethyl 8-ethyl-2-methoxy-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6,9H,4-5,7H2,1-3H3 |
InChI Key |
QVQPCJZXIIWKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC |
Origin of Product |
United States |
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